molecular formula C13H14N2O3 B8135116 1-Butyl-6-nitroquinolin-4-one

1-Butyl-6-nitroquinolin-4-one

Cat. No.: B8135116
M. Wt: 246.26 g/mol
InChI Key: QLAKQYVRSHYVBB-UHFFFAOYSA-N
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Description

1-Butyl-6-nitroquinolin-4-one (CAS 2222512-28-7) is an organic compound with the molecular formula C₁₃H₁₄N₂O₃ and a molecular weight of 246.26 g/mol . As a derivative of the nitroquinoline family, it presents a valuable scaffold in medicinal chemistry and biological research. Nitroquinoline compounds, such as the well-studied 4-Nitroquinoline 1-oxide, are recognized for their ability to cause DNA damage and are frequently utilized as model chemical carcinogens in research to investigate mechanisms of mutagenesis and cellular stress response . This specific butyl-nitroquinoline derivative may share similar research applications, particularly in the study of DNA damage and repair pathways, apoptosis, and p53-dependent signaling . Its structure suggests potential use in developing targeted inhibitors or as a building block in synthetic chemistry for creating more complex molecules. Researchers can leverage this compound for in vitro studies in oncology and genetics. Please note that this product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Handle with care, following all appropriate laboratory safety protocols.

Properties

IUPAC Name

1-butyl-6-nitroquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-2-3-7-14-8-6-13(16)11-9-10(15(17)18)4-5-12(11)14/h4-6,8-9H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLAKQYVRSHYVBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=CC(=O)C2=C1C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-6-nitroquinolin-4-one typically involves the reaction of 6-nitroquinolin-4-one with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1-Butyl-6-nitroquinolin-4-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group, to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.

    Substitution: Alkyl or aryl halides, potassium carbonate, dimethylformamide solvent.

    Oxidation: Potassium permanganate, sulfuric acid, water.

Major Products Formed

    Reduction: 1-Butyl-6-aminoquinolin-4-one.

    Substitution: Various alkyl or aryl substituted quinolinones.

    Oxidation: 1-Butyl-6-nitroquinolin-4-carboxylic acid.

Scientific Research Applications

1-Butyl-6-nitroquinolin-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Butyl-6-nitroquinolin-4-one involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species that can damage cellular components. Additionally, the compound may inhibit certain enzymes or proteins involved in critical biological processes, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Structural Analog 1: 6-Hydroxy-3,4-dihydro-1H-quinolin-2-one (CAS 54197-66-9)

  • Substituents : Hydroxy (-OH) at position 6, dihydro structure (saturated C3-C4 bond).
  • The dihydro structure introduces partial saturation, which may enhance conformational flexibility compared to the fully aromatic 1-butyl-6-nitroquinolin-4-one .
  • Implications : The hydroxy group could increase hydrogen-bonding capacity, improving aqueous solubility relative to the nitro analog.

Structural Analog 2: 7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one

  • Substituents : Chloro (-Cl) at position 7, fluoro (-F) at position 6, cyclopropyl group at position 1, and dihydro structure (saturated C2-C3 bond).
  • Key Differences: Halogen substituents (Cl, F) enhance electronegativity and may improve metabolic stability. The dihydro structure may alter ring planarity, affecting π-π stacking interactions .

Structural Analog 3: 6-Hydroxy-1H-quinolin-4-one (CAS 3517-61-1)

  • Key Differences :
    • The absence of a butyl group decreases lipophilicity, likely reducing membrane permeability.
    • The hydroxy group at position 6 contrasts with the nitro group in the target compound, suggesting divergent chemical reactivity (e.g., nitro groups participate in reduction reactions, while hydroxy groups undergo oxidation) .

Comparative Data Table

Compound Name CAS Number Substituents (Positions) Core Structure Key Functional Groups
This compound 73963-62-9 Butyl (1), Nitro (6) Aromatic quinolinone Nitro, alkyl
6-Hydroxy-3,4-dihydro-1H-quinolin-2-one 54197-66-9 Hydroxy (6) Dihydroquinolinone Hydroxy
7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one Not provided Chloro (7), Fluoro (6), Cyclopropyl (1) Dihydroquinolinone Halogens, cyclopropyl
6-Hydroxy-1H-quinolin-4-one 3517-61-1 Hydroxy (6) Aromatic quinolinone Hydroxy

Research Findings and Implications

  • Reactivity: The nitro group in this compound makes it more reactive toward reduction reactions compared to hydroxy-substituted analogs .
  • Solubility: Hydroxy and dihydro analogs (e.g., 6-Hydroxy-3,4-dihydro-1H-quinolin-2-one) likely exhibit higher aqueous solubility due to hydrogen bonding, whereas the butyl group in the target compound enhances lipid solubility .
  • Biological Activity : Halogenated analogs (e.g., 7-chloro-6-fluoro derivative) may show improved pharmacokinetic profiles due to increased electronegativity and metabolic stability .

Q & A

Basic Research Question

  • Hazard Mitigation : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation or skin contact.
  • Storage : Store in amber vials under inert atmosphere (N₂/Ar) at –20°C to prevent nitro group degradation.
  • Emergency Procedures : Refer to safety data sheets (SDS) for spill management and first aid (e.g., eye irrigation with saline) .

How can researchers validate the purity of this compound for pharmacological assays?

Basic Research Question

  • Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities.
  • Elemental Analysis : Confirm C/H/N/O ratios within ±0.3% of theoretical values.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and residual solvents .

What methodologies are suitable for studying the structure-activity relationships (SAR) of this compound derivatives?

Advanced Research Question

  • In Vitro Assays : Dose-response curves (IC₅₀/EC₅₀) in target systems (e.g., enzyme inhibition).
  • Molecular Docking : Simulate interactions with proteins (e.g., using AutoDock Vina).
  • Mutagenesis Studies : Modify functional groups (e.g., nitro to amine) to assess activity changes .

How can computational modeling enhance mechanistic studies of this compound?

Advanced Research Question

  • Density Functional Theory (DFT) : Predict electron distribution and reactive sites (e.g., nitro group electrophilicity).
  • Molecular Dynamics (MD) : Simulate solvent interactions or membrane permeability.
  • QSAR Models : Corrogate structural features (e.g., logP, polar surface area) with bioactivity .

What strategies ensure methodological rigor in designing experiments involving this compound?

Advanced Research Question

  • FINER Criteria : Ensure feasibility, novelty, and relevance.
  • Controls : Include solvent-only and positive/negative controls in bioassays.
  • Blinding : Use double-blind protocols in activity assessments to reduce bias.
  • Triangulation : Combine multiple assays (e.g., fluorescence, enzymatic) to confirm results .

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